molecular formula C28H29F2N3O B12414942 4-Desfluoro-2-fluoro Pimozide-d5

4-Desfluoro-2-fluoro Pimozide-d5

Cat. No.: B12414942
M. Wt: 466.6 g/mol
InChI Key: ANQIIAZYBPBRFM-UOBGKEBDSA-N
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Description

4-Desfluoro-2-fluoro Pimozide-d5 is a deuterated analog of Pimozide, a well-known antipsychotic drug. This compound is labeled with deuterium, which is a stable isotope of hydrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Desfluoro-2-fluoro Pimozide-d5 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, ensuring that the final product meets the required standards for pharmaceutical research .

Chemical Reactions Analysis

Types of Reactions

4-Desfluoro-2-fluoro Pimozide-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs with different functional groups .

Scientific Research Applications

4-Desfluoro-2-fluoro Pimozide-d5 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Desfluoro-2-fluoro Pimozide-d5 is similar to that of Pimozide. It primarily acts as a dopamine receptor antagonist, blocking the dopamine D2 receptors in the central nervous system. This action helps in the management of motor and phonic tics in patients with Tourette’s Disorder. Additionally, it has been studied for its potential anticancer properties, where it inhibits cancer stem cell features and various signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Desfluoro-2-fluoro Pimozide-d5 is unique due to the presence of deuterium atoms, which provide stability and allow for detailed pharmacokinetic studies. This makes it a valuable tool in both research and industrial applications .

Properties

Molecular Formula

C28H29F2N3O

Molecular Weight

466.6 g/mol

IUPAC Name

3-[3,3,4,5,5-pentadeuterio-1-[4-(2-fluorophenyl)-4-(4-fluorophenyl)butyl]piperidin-4-yl]-1H-benzimidazol-2-one

InChI

InChI=1S/C28H29F2N3O/c29-21-13-11-20(12-14-21)23(24-6-1-2-8-25(24)30)7-5-17-32-18-15-22(16-19-32)33-27-10-4-3-9-26(27)31-28(33)34/h1-4,6,8-14,22-23H,5,7,15-19H2,(H,31,34)/i15D2,16D2,22D

InChI Key

ANQIIAZYBPBRFM-UOBGKEBDSA-N

Isomeric SMILES

[2H]C1(CN(CC(C1([2H])N2C3=CC=CC=C3NC2=O)([2H])[2H])CCCC(C4=CC=C(C=C4)F)C5=CC=CC=C5F)[2H]

Canonical SMILES

C1CN(CCC1N2C3=CC=CC=C3NC2=O)CCCC(C4=CC=C(C=C4)F)C5=CC=CC=C5F

Origin of Product

United States

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